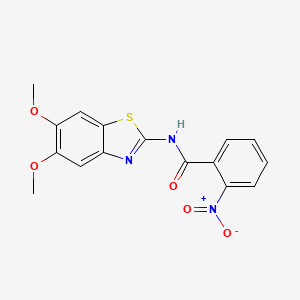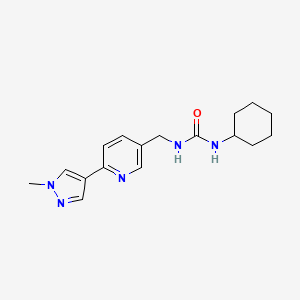
1-ciclohexil-3-((6-(1-metil-1H-pirazol-4-il)piridin-3-il)metil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that features a unique combination of cyclohexyl, pyrazole, and pyridine moieties
Aplicaciones Científicas De Investigación
1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the cell .
Mode of Action
It is suggested that the compound may interact with its targets through hydrophobic interactions .
Biochemical Pathways
Similar compounds have been found to affect various cellular processes, including cell division and protein synthesis .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been found to inhibit cell growth and induce cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s solubility, stability, and interaction with its targets .
Análisis Bioquímico
Biochemical Properties
. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules in a cell. The nature of these interactions could be through hydrogen bonding or van der Waals forces .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-1H-pyrazole-4-carbaldehyde with appropriate reagents under controlled conditions.
Synthesis of the pyridine derivative: The pyrazole derivative is then reacted with a pyridine derivative to form the desired intermediate.
Coupling with cyclohexyl isocyanate: The final step involves coupling the intermediate with cyclohexyl isocyanate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1-cyclohexyl-3-((6-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: Lacks the methyl group on the pyrazole ring.
1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)urea: Has a different substitution pattern on the pyridine ring.
1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)urea: The pyrazole ring is substituted at a different position.
Uniqueness
The uniqueness of 1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds .
Propiedades
IUPAC Name |
1-cyclohexyl-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-22-12-14(11-20-22)16-8-7-13(9-18-16)10-19-17(23)21-15-5-3-2-4-6-15/h7-9,11-12,15H,2-6,10H2,1H3,(H2,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIYASUVADFMNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride](/img/structure/B2414355.png)
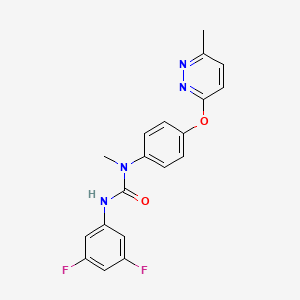
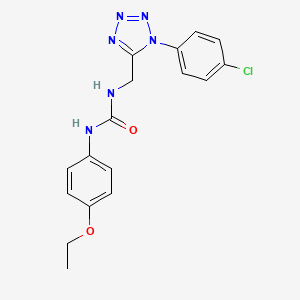
![N-(1-cyanocyclopentyl)-2-{4-[(cyclopropylcarbamoyl)methyl]piperazin-1-yl}acetamide](/img/structure/B2414358.png)
![N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2414359.png)
![(3-bromophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2414361.png)
![1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one](/img/structure/B2414362.png)
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B2414363.png)
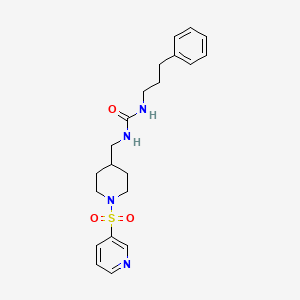
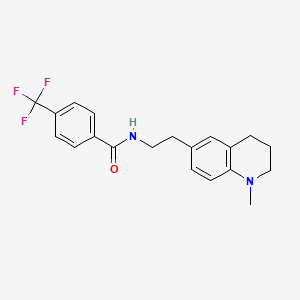
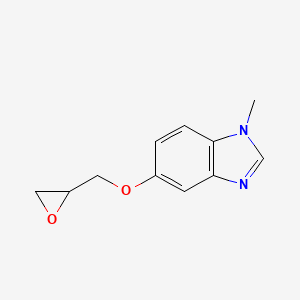
![(E)-N1-(furan-2-ylmethylene)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2414372.png)
![11,13-dimethyl-6-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2414375.png)
